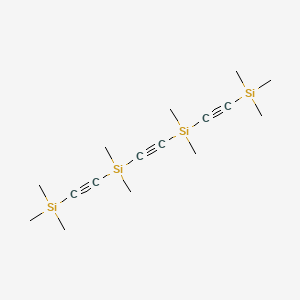
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne is a unique organosilicon compound characterized by its multiple silicon atoms and triple bonds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne typically involves the use of organosilicon precursors. One common method is the hydrosilylation of alkynes with silanes, followed by dehydrogenative coupling to form the desired compound. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s stability and reactivity make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic processes and enhancing reaction efficiency. The pathways involved often include the formation of intermediate species that undergo further transformation to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: Known for its use in cosmetics and personal care products.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Used as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne stands out due to its multiple silicon atoms and triple bonds, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Eigenschaften
CAS-Nummer |
132625-46-8 |
|---|---|
Molekularformel |
C16H30Si4 |
Molekulargewicht |
334.75 g/mol |
IUPAC-Name |
2-[dimethyl(2-trimethylsilylethynyl)silyl]ethynyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C16H30Si4/c1-17(2,3)11-13-19(7,8)15-16-20(9,10)14-12-18(4,5)6/h1-10H3 |
InChI-Schlüssel |
YHOSBWJFRGXQOS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



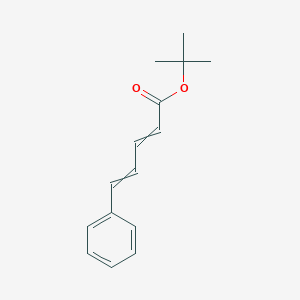
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

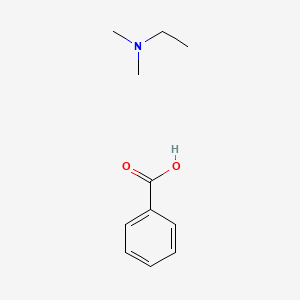
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
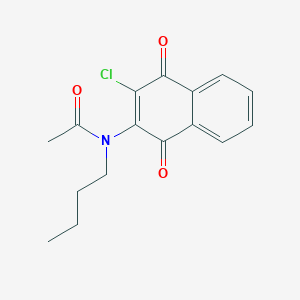
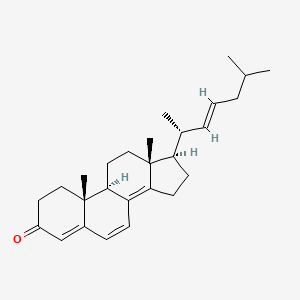
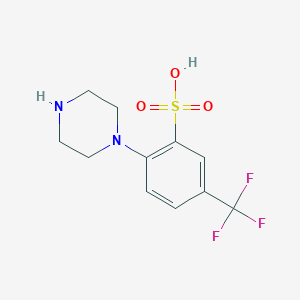
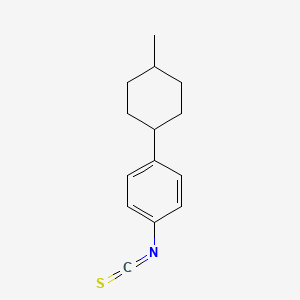
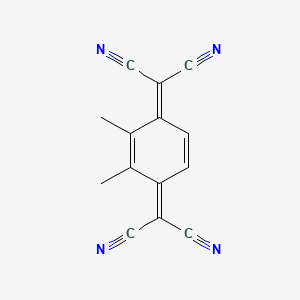

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
